Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate
Description
Properties
IUPAC Name |
methyl (E)-3-(2,5-difluorophenyl)sulfanylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2S/c1-14-10(13)4-5-15-9-6-7(11)2-3-8(9)12/h2-6H,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPSFKVPARRZJG-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CSC1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/SC1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate typically involves the reaction of 2,5-difluorothiophenol with methyl acrylate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiophenol attacks the β-carbon of the acrylate, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfanyl and ester groups can modulate its reactivity and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural Analogs with Sulfanyl Linkages
Compounds sharing sulfanyl groups but differing in substituents and backbone structures are critical for understanding structure-property relationships. For example:
Key Observations :
- The target compound’s simpler structure (ester vs. amide-heterocycle hybrid) results in a lower molecular weight (~230 vs. 375 g/mol).
- Heterocyclic analogs (e.g., compound 7c) exhibit higher melting points (134–178°C), likely due to increased hydrogen bonding and rigidity from heteroaromatic systems .
- The α,β-unsaturated ester in the target compound may confer electrophilicity, enabling Michael addition reactions, whereas amide-based analogs prioritize hydrogen-bonding interactions.
Fluorophenyl Esters: Substituent Position Effects
Fluorine substitution patterns significantly influence physicochemical properties:
Key Observations :
- The 2,5-difluoro substitution in the target compound may enhance lipophilicity (logP) and metabolic stability, traits critical for drug candidates .
TRK Kinase Inhibitors with 2,5-Difluorophenyl Motifs
The patent EP 2024/000001 describes 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives as TRK kinase inhibitors . While the target compound lacks the pyrazole-pyrimidine scaffold, the shared 2,5-difluorophenyl group suggests:
- Bioactivity Potential: The 2,5-difluoro configuration may optimize binding to hydrophobic pockets in kinase domains.
- SAR Insight : Substitution at the phenyl ring’s 2- and 5-positions balances electronic effects and steric compatibility, a feature leveraged in the target compound’s design.
Physicochemical Trends
- Molecular Weight : Sulfanyl esters with heterocycles (e.g., 375–389 g/mol ) exceed the target compound’s ~230 g/mol, impacting bioavailability.
- Melting Points : Heterocyclic sulfanyl analogs exhibit higher melting points (134–178°C) due to crystallinity from hydrogen bonding, whereas the target’s unsaturated ester may favor lower melting points.
Biological Activity
Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate is an organic compound characterized by its unique structure, which includes a prop-2-enoate group linked to a sulfanyl moiety and a 2,5-difluorophenyl group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer domains.
- Molecular Formula : C10H8F2O2S
- Molecular Weight : 230.24 g/mol
The presence of fluorine atoms in the 2 and 5 positions of the phenyl ring enhances the compound's chemical properties, contributing to its biological activity. The electrophilic nature of the compound allows it to interact with nucleophilic sites in biological molecules, potentially modulating various biochemical pathways.
This compound acts primarily as an electrophile. This characteristic enables it to react with nucleophilic sites in proteins and nucleic acids, leading to alterations in their structure and function. Such interactions can disrupt cellular processes, contributing to its observed biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains and fungi. Its mechanism is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
The compound's effectiveness is attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance, certain derivatives of this compound have shown IC50 values significantly lower than those of established anticancer drugs like sorafenib, indicating a promising therapeutic potential.
Case Studies
- Anticancer Efficacy :
| Compound | Cell Line | IC50 () |
|---|---|---|
| This compound | HeLa | 0.95 |
| Sorafenib | HeLa | 7.91 |
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate, and how can purity be optimized?
- Methodology : The compound can be synthesized via a thiol-ene "click" reaction between 2,5-difluorobenzenethiol and methyl propiolate under radical initiation (e.g., AIBN in DMF at 60–80°C). Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy to confirm the absence of unreacted thiol or side products like disulfides .
Q. How can spectroscopic techniques distinguish between geometric isomers of this α,β-unsaturated ester?
- Methodology : Use UV-Vis spectroscopy to identify conjugation patterns (λmax ~250–280 nm for α,β-unsaturated systems). FT-IR confirms the ester carbonyl (C=O stretch at ~1700–1750 cm<sup>−1</sup>) and C=C stretch (~1600–1650 cm<sup>−1</sup>). For geometric isomer differentiation (E/Z), employ <sup>1</sup>H-NMR: coupling constants (Jtrans ~12–16 Hz vs. Jcis ~8–12 Hz) and NOESY to confirm spatial proximity of substituents .
Q. What solvent systems are suitable for crystallization, and how does solubility vary with polarity?
- Methodology : Solubility screening in binary solvent systems (e.g., DCM/hexane, THF/water) is recommended. Polar protic solvents (ethanol, methanol) often yield needle-like crystals due to hydrogen bonding with the ester group. Solubility decreases with higher fluorinated content in non-polar solvents. Monitor crystallization via polarized light microscopy and confirm lattice parameters via powder XRD .
Advanced Research Questions
Q. How can hydrogen-bonding motifs in the crystal structure influence physicochemical stability?
- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–H···O or S···F contacts). Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bonding patterns (e.g., R2<sup>2</sup>(8) motifs) that stabilize the lattice. Stability under humidity or thermal stress can be correlated with packing density and hydrogen-bond strength using DSC/TGA .
Q. What computational approaches predict reactivity in nucleophilic additions to the α,β-unsaturated system?
- Methodology : DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. MD simulations assess steric hindrance from the 2,5-difluorophenyl group. Compare computed activation energies (e.g., for Michael additions) with experimental kinetics from UV-Vis stopped-flow studies .
Q. How do fluorinated substituents affect degradation pathways under UV irradiation?
- Methodology : Accelerated photostability testing (ICH Q1B guidelines) using a xenon lamp. LC-MS identifies degradation products (e.g., sulfoxide or ester hydrolysis derivatives). Radical trapping experiments (e.g., TEMPO) confirm ROS-mediated pathways. Fluorine’s electron-withdrawing effect slows hydrolysis but may enhance radical stability .
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?
- Methodology : Meta-analysis of structure-activity relationships (SAR) using cheminformatics tools (e.g., Schrödinger’s Canvas). Validate assays via orthogonal methods (e.g., SPR vs. enzyme inhibition). Consider stereochemical purity (HPLC chiral columns) and aggregation effects (dynamic light scattering) .
Methodological Notes
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Spectral Data Table :
-
Stability Study Design :
Condition Parameters Monitored Analytical Method Thermal (40°C) Weight loss, degradation products TGA, LC-MS UV (320–400 nm) Photodegradation kinetics UV-Vis, EPR
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
